2-Benzyloxy-2-methylpropan-1-OL
Overview
Description
2-Benzyloxy-2-methylpropan-1-OL is an organic compound with the molecular formula C11H16O2. It is a benzyloxy derivative of 2-methylpropan-1-OL, characterized by the presence of a benzyl group attached to the oxygen atom of the alcohol. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo oxidation reactions . For instance, 2-methylpropan-1-ol, a similar compound, can be oxidized with potassium dichromate (VI) in aqueous sulfuric acid to yield 2-methylpropanoic acid .
Biochemical Pathways
The oxidation process it undergoes could potentially influence various biochemical pathways, particularly those involving similar oxidation reactions .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential for oxidation reactions, it may influence cellular processes that involve similar reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-2-methylpropan-1-OL can be synthesized through the reaction of 2-methylpropan-1-OL with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of advanced purification techniques such as distillation and recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-Methylpropan-1-OL.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-2-methylpropan-1-OL is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Methylpropan-1-OL: Lacks the benzyloxy group and has different reactivity and applications.
Benzyl Alcohol: Contains a benzyl group but lacks the 2-methylpropan-1-OL structure.
2-Benzyloxyethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 2-Benzyloxy-2-methylpropan-1-OL is unique due to the presence of both a benzyloxy group and a 2-methylpropan-1-OL structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-methyl-2-phenylmethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJVAJQSPVSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654734 | |
Record name | 2-(Benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-71-7 | |
Record name | 2-(Benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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